![molecular formula C24H26N2O3S B4911827 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B4911827.png)
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide
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Overview
Description
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, and a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole structure can be synthesized through the cyclization of diphenylamine derivatives.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the propyl chain is replaced by a hydroxyl group.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl-carbazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or specific solvents to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.
Reduction: Formation of primary or secondary amines from the sulfonamide group.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide has several applications in scientific research:
Materials Science: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics, due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Utilized in studies of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The carbazole moiety can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(9H-carbazol-9-yl)propyl)methacrylamide: Similar in structure but with a methacrylamide group instead of a sulfonamide.
Poly(2,7-carbazole): A polymeric form with extended conjugation length and different electronic properties.
Poly(3,6-carbazole): Another polymeric form with distinct bandgap energies and conjugation lengths.
Uniqueness
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide is unique due to its combination of a carbazole moiety with a hydroxypropyl and sulfonamide group, which imparts specific electronic and chemical properties that are valuable in both materials science and medicinal chemistry.
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-ethyl-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-3-25(30(28,29)20-14-12-18(2)13-15-20)16-19(27)17-26-23-10-6-4-8-21(23)22-9-5-7-11-24(22)26/h4-15,19,27H,3,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDVGZWCTRDKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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